4-Ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile
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Overview
Description
4-Ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile is a chemical compound with the molecular formula C8H9N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Mechanism of Action
Target of Action
Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Pyrimidine derivatives have been associated with a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile typically involves the reaction of ethyl acetoacetate with ethyl cyanoacetate in the presence of urea and a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a precursor for the synthesis of bioactive molecules that can be used in various biological assays.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-2-hydroxy-6-methylpyrimidine-5-carbonitrile
- 6-Methyl-2-oxo-4-(trifluoromethyl)pyrimidine-5-carbonitrile
- 4-Ethoxy-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Uniqueness
4-Ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-ethoxy-6-methyl-2-oxo-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-3-13-7-6(4-9)5(2)10-8(12)11-7/h3H2,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNGRGXGPBZDHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=O)NC(=C1C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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